2-(3-iodophenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(3-Iodophenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring substituted with a carboxylic acid group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-iodophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3-iodoaniline with thioglycolic acid under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity.
Types of Reactions:
Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-iodophenyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiazolidine ring and the iodophenyl group may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
- 2-(4-Iodophenyl)-1,3-thiazolidine-4-carboxylic acid
- 2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid
- 2-(3-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Comparison: 2-(3-Iodophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different binding interactions and reactivity patterns.
Properties
IUPAC Name |
2-(3-iodophenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTMLFJCGOIEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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